molecular formula C6H7IN2 B1268742 5-Iodo-6-methylpyridin-2-amine CAS No. 75073-11-9

5-Iodo-6-methylpyridin-2-amine

Cat. No. B1268742
CAS RN: 75073-11-9
M. Wt: 234.04 g/mol
InChI Key: AFMNJDHAAFAELF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06413958B2

Procedure details

A mixture of 2-amino-6-picoline (5.40 g), periodic acid (2.28 g), and iodine (5.00 g) is heated in a solution of acetic acid (30 mL), water (6 mL), and sulfuric acid (0.9 mL) at 80° C. for 3 h. The reaction is cooled to room temperature and poured into 100 mL 10% aqueous sodium bisulfite. The aqueous solution is extracted with diethyl ether (3×100 mL). The combined organics are washed with 10% NaOH, then dried over Na2SO4, filtered, and concentrated. Purification by chromatography (eluent EtOAc) affords a yellow liquid. The liquid is further dried on the vacuum pump where it crystallizes to afford 2-amino-5-iodo-6-picoline (4.48 g, 38%). Physical characteristics are as follows: 1H NMR (300 MHz, DMSO-d6) δ 7.60, 6.09, 6.05, 2.38.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[N:3]=1.[I:9](O)(=O)(=O)=O.II.S(=O)(=O)(O)O.S(=O)(O)[O-].[Na+]>O.C(O)(=O)C>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([I:9])=[C:4]([CH3:8])[N:3]=1 |f:4.5|

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
NC1=NC(=CC=C1)C
Name
Quantity
2.28 g
Type
reactant
Smiles
I(=O)(=O)(=O)O
Name
Quantity
5 g
Type
reactant
Smiles
II
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0.9 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
6 mL
Type
solvent
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous solution is extracted with diethyl ether (3×100 mL)
WASH
Type
WASH
Details
The combined organics are washed with 10% NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by chromatography (eluent EtOAc)
CUSTOM
Type
CUSTOM
Details
affords a yellow liquid
CUSTOM
Type
CUSTOM
Details
The liquid is further dried on the vacuum pump where it
CUSTOM
Type
CUSTOM
Details
crystallizes

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=C(C=C1)I)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.48 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 161.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.